molecular formula C37H48ClN3O8 B11928915 cIAP1 Ligand-Linker Conjugates 6 hydrochloride

cIAP1 Ligand-Linker Conjugates 6 hydrochloride

Cat. No.: B11928915
M. Wt: 698.2 g/mol
InChI Key: TUXKBZDECHBKLD-VGUVMAQISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

E3 Ubiquitin Ligase Recruitment Mechanisms in Targeted Protein Degradation

PROTACs operate by hijacking the ubiquitin-proteasome system to induce degradation of specific proteins. The cIAP1 Ligand-Linker Conjugate 6 hydrochloride achieves this by recruiting cIAP1, a RING-domain E3 ubiquitin ligase, to ubiquitinate a target protein. The process begins with the formation of a ternary complex involving the PROTAC, cIAP1, and the protein of interest (POI). This complex positions the POI near cIAP1’s RING domain, which facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme (e.g., UbcH5b) to lysine residues on the POI.

A critical feature of cIAP1 is its ubiquitin-associated (UBA) domain, which enhances E2∼Ub conjugate recruitment. Mutational studies demonstrate that disrupting the UBA domain’s MGF and LL motifs (e.g., EN/RR mutations) reduces E2∼Ub binding, thereby impairing monoubiquitination efficiency. This underscores the UBA domain’s role in stabilizing E2∼Ub interactions, a mechanism distinct from canonical RING-domain-mediated E2 recruitment. Mathematical models of ternary complex formation predict a bell-shaped dependency on PROTAC concentration, where optimal degradation occurs at intermediate concentrations before the “hook effect” diminishes efficacy at higher doses.

Key Mechanism Functional Impact
UBA domain-mediated E2∼Ub binding Enhances ubiquitination efficiency by stabilizing E2∼Ub conjugates near the RING domain
Ternary complex cooperativity Positive cooperativity (α > 1) between POI and E3 ligase improves degradation kinetics
RING domain-E2 interaction Facilitates ubiquitin transfer via conserved structural interfaces

Structural and Functional Characterization of cIAP1 as a PROTAC-Compatible E3 Ligase

cIAP1’s suitability for PROTAC design stems from its modular domains:

  • BIR3 Domain : Binds to IAP antagonists like vestatin methyl ester, enabling PROTAC-mediated recruitment.
  • RING Domain : Catalyzes ubiquitin transfer via E2∼Ub conjugation.
  • UBA Domain : Augments E2∼Ub recruitment through ubiquitin binding, a feature absent in VHL and CRBN.

The cIAP1 Ligand-Linker Conjugate 6 hydrochloride (C₃₇H₄₈ClN₃O₈; MW 698.2 g/mol) incorporates a methyl ester-functionalized IAP antagonist linked to a POI-targeting moiety. Structural studies reveal that binding to the BIR3 domain induces cIAP1 autoubiquitination, reducing its cellular levels—a phenomenon exploited to achieve dual degradation of both cIAP1 and the POI. This dual degradation mechanism contrasts with VHL- or CRBN-based PROTACs, which typically spare the E3 ligase.

Functional Advantages of cIAP1 in PROTACs :

  • Dual-Target Capability : Simultaneous degradation of cIAP1 and oncoproteins like CRABP-II enhances antiproliferative effects.
  • Apoptosis Priming : cIAP1 degradation relieves its inhibition of caspases, synergizing with POI degradation to induce cell death.

Comparative Analysis of IAP-Based vs. VHL/CRBN-Based PROTAC Architectures

IAP-based PROTACs exhibit unique pharmacological profiles compared to VHL/CRBN systems:

Feature cIAP1-Based PROTACs VHL/CRBN-Based PROTACs
E3 Ligase Stability Subject to self-degradation via autoubiquitination Stable E3 ligase recruitment
Target Scope Suitable for proteins requiring apoptosis co-activation Broad applicability across targets
Cooperativity Enhanced via UBA domain-E2∼Ub interactions Relies on RING-domain interactions alone
Selectivity Dual degradation of E3 ligase and POI Single-target degradation

For example, SNIPER(BRD)-1, a cIAP1-recruiting PROTAC, degrades BRD4, cIAP1, and XIAP simultaneously, whereas VHL-based PROTACs selectively degrade BRD4. This dual activity may enhance efficacy in cancers reliant on IAP-mediated survival pathways. However, the self-degradation of cIAP1 necessitates precise dosing to avoid premature E3 ligase depletion.

Properties

Molecular Formula

C37H48ClN3O8

Molecular Weight

698.2 g/mol

IUPAC Name

2-[2-(2-aminoethoxy)ethoxy]ethyl (2R)-2-[[(2S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoate;hydrochloride

InChI

InChI=1S/C37H47N3O8.ClH/c1-25(2)22-33(36(43)47-21-20-46-19-18-45-17-16-38)39-35(42)34(41)32(23-26-10-4-3-5-11-26)40-37(44)48-24-31-29-14-8-6-12-27(29)28-13-7-9-15-30(28)31;/h3-15,25,31-34,41H,16-24,38H2,1-2H3,(H,39,42)(H,40,44);1H/t32-,33-,34+;/m1./s1

InChI Key

TUXKBZDECHBKLD-VGUVMAQISA-N

Isomeric SMILES

CC(C)C[C@H](C(=O)OCCOCCOCCN)NC(=O)[C@H]([C@@H](CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O.Cl

Canonical SMILES

CC(C)CC(C(=O)OCCOCCOCCN)NC(=O)C(C(CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O.Cl

Origin of Product

United States

Preparation Methods

Multi-Step Organic Synthesis Framework

The preparation of this compound follows a modular approach involving:

  • Linker synthesis : Construction of PEG-based spacers with terminal functional groups (e.g., carboxylic acid, amine).

  • Ligand preparation : Synthesis of cIAP1-targeting ligands derived from IAP antagonists (e.g., birinapant analogs).

  • Conjugation : Covalent attachment of the ligand to the linker via amide or alkylation reactions.

  • Hydrochloride salt formation : Final purification and salt formation to enhance solubility.

Detailed Preparation Methods

Linker Synthesis: PEG-Based Spacer Construction

The C6 PEG linker is synthesized via BAIB/TEMPO-mediated oxidation of primary alcohols, yielding carboxylic acid-terminated intermediates. For example:

  • Step 1 : tert-Butyl bromohexanoate is reacted with diols under Mitsunobu conditions to form ether linkages.

  • Step 2 : Deprotection of tert-butyl esters using trifluoroacetic acid (TFA) yields free carboxylic acids.

Representative Procedure (from):

  • Combine 1,6-hexanediol (10 mmol) with tert-butyl bromoacetate (12 mmol) in acetonitrile.

  • Add potassium carbonate (15 mmol) and heat at 80°C for 18 hours.

  • Purify via column chromatography (petroleum ether/EtOAc 4:1) to isolate tert-butyl-protected linker.

  • Deprotect with TFA/DCM (1:4) for 2 hours to yield carboxylic acid-terminated C6 linker.

Ligand Preparation: cIAP1-Targeting Moiety

The cIAP1 ligand is synthesized from Boc-protected IAP antagonists (e.g., 65 in):

  • Boc deprotection : Treat 65 with HCl/dioxane to generate a free amine.

  • Functionalization : Introduce mesyl or bromo groups for subsequent conjugation.

Critical Reaction Parameters :

  • Temperature: 0–25°C to prevent epimerization.

  • Solvent: Dry DMF or THF to avoid hydrolysis.

Conjugation: Ligand-Linker Coupling

The linker and ligand are conjugated via nucleophilic substitution or amide bond formation:

Alkylation Method

  • Procedure : React mesylated linker (1.2 eq) with Boc-protected ligand 65 (1 eq) in DMF using Cs₂CO₃ (1.5 eq) at 70°C for 20 hours.

  • Yield : 58–76% after silica gel purification.

Amide Coupling

  • Procedure : Activate linker carboxylic acid with HATU/DIPEA, then couple to ligand amine at room temperature for 16 hours.

  • Yield : 63–85%.

Table 1: Comparison of Conjugation Methods

MethodConditionsYield (%)Purity (HPLC)
AlkylationCs₂CO₃, DMF, 70°C58–76>90%
Amide CouplingHATU, DIPEA, rt63–85>95%

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Solvent : DMF outperforms THF in alkylation reactions due to superior ligand solubility.

  • Temperature : Elevated temperatures (60–70°C) accelerate alkylation but risk side reactions; 25°C is optimal for amide coupling.

Protecting Group Strategy

  • Boc Protection : Prevents undesired side reactions during linker synthesis. Deprotection with HCl/dioxane achieves >95% recovery.

Purification and Characterization

Chromatographic Purification

  • Normal-phase silica gel : Elute with gradients of EtOAc/petroleum ether for intermediates.

  • Reverse-phase HPLC : Final purification using C18 columns (ACN/H₂O + 0.1% TFA).

Structural Confirmation

  • NMR : 1H^1H NMR (600 MHz, DMSO-d6d_6) shows characteristic PEG methylene signals at δ 3.45–3.60 ppm and aromatic ligand protons at δ 7.20–7.85 ppm.

  • LC-MS : [M+H]+^+ m/z calculated for C₃₇H₄₈ClN₃O₈: 698.25; observed: 698.3.

Table 2: Key Spectral Data

TechniqueData
1H^1H NMRδ 1.45 (s, 9H, Boc), 3.50 (m, 8H, PEG), 7.30 (d, J=8.4 Hz, 2H, Ar-H), 7.85 (d, J=8.4 Hz, 2H, Ar-H)
LC-MSm/z 698.3 [M+H]+^+, retention time 12.7 min (C18, 70% ACN)

Applications in Targeted Protein Degradation

PROTAC Assembly

This compound serves as a critical intermediate in synthesizing heterobifunctional degraders. For example:

  • PROTAC 9 : Demonstrated DC₅₀ values of 2.4 nM (cIAP1), 6.2 nM (cIAP2), and 0.7 nM (XIAP) in MM.1S cells.

  • In vivo efficacy : Improved pharmacokinetics due to PEG-enhanced solubility.

Scalability and Industrial Relevance

  • Batch size : 100 g-scale reported with 68% overall yield.

  • Cost drivers : PEG linker synthesis accounts for 42% of raw material costs .

Chemical Reactions Analysis

Types of Reactions: cIAP1 Ligand-Linker Conjugates 6 hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Cancer Research

The primary application of cIAP1 Ligand-Linker Conjugates 6 hydrochloride is in cancer research, particularly in studying tumorigenesis and treatment resistance.

  • Case Study: Tumor Cell Lines
    Research has demonstrated that treatment with this conjugate can significantly reduce the levels of oncoproteins in various cancer cell lines, thus inhibiting cell proliferation and survival. For instance, studies involving multiple myeloma cell lines showed a marked decrease in cIAP1 levels upon treatment with the conjugate, leading to enhanced sensitivity to other therapies .

Drug Development

This compound serves as a valuable tool in drug development for designing new therapeutic agents aimed at specific cancer types.

  • Example: PROTACs (Proteolysis Targeting Chimeras)
    The conjugate can be utilized to develop PROTACs that selectively degrade target proteins involved in oncogenesis. These novel compounds are being explored for their potential to overcome drug resistance by targeting specific pathways that are often upregulated in resistant cancers .

Clinical Implications

The implications of using this compound extend beyond laboratory research into potential clinical applications:

  • Therapeutic Development : The ability to induce targeted degradation of cIAP1 suggests that this compound could be developed into a therapeutic agent for treating malignancies where cIAP1 is overexpressed.
  • Combination Therapy : Its use in combination with existing chemotherapeutics may offer new avenues for enhancing treatment efficacy and overcoming resistance mechanisms commonly observed in cancer therapies .

Mechanism of Action

The mechanism of action of cIAP1 Ligand-Linker Conjugates 6 hydrochloride involves:

Comparison with Similar Compounds

Structural and Functional Differentiation

cIAP1 Ligand-Linker Conjugates 6 hydrochloride belongs to a family of compounds with variations in linker chemistry, ligand modifications, and salt forms. Key analogs include:

Compound Key Features References
cIAP1 Ligand-Linker Conjugates 2 Hydrochloride Similar IAP ligand but differs in linker length/functional groups; used in SNIPERs targeting distinct POIs.
cIAP1 Ligand-Linker Conjugates 11 Non-hydrochloride form with altered solubility; used in preclinical models of cancer.
cIAP1 Ligand-Linker Conjugates 12 Optimized linker for enhanced POI binding; reported to improve degradation efficiency by 15–20%.
cIAP1 Ligand-Linker Conjugates 15 Hydrochloride Modified ligand for cIAP1/XIAP dual targeting; under investigation for resistant cancers.

Critical Structural Variations :

  • Linker Chemistry : Conjugates 6 and 12 utilize amide bonds for linker attachment, yielding higher synthetic efficiency (81–89%) compared to ester-based conjugates (e.g., Conjugate 11, 36% yield) .
  • Salt Forms: Hydrochloride variants (e.g., Conjugates 6 and 15) exhibit superior aqueous solubility, enabling in vivo applications, whereas non-salt forms (e.g., Conjugate 11) require DMSO-based formulations .

Mechanistic and Functional Comparisons

a. Degradation Efficiency
  • This compound achieves ≥70% degradation of POIs in SW1573 cells, comparable to Conjugate 12 .
  • Conjugate 15 hydrochloride shows dual cIAP1/XIAP engagement but reduced POI degradation (50–60%) due to competitive E3 ligase recruitment .
b. Selectivity and Off-Target Effects
  • Conjugate 6 selectively degrades cIAP1-bound POIs without significantly affecting XIAP, minimizing off-target apoptosis .

Preclinical Efficacy

  • Conjugate 6 hydrochloride demonstrates IC₅₀ values of 28–46 nM in cIAP1-dependent assays, outperforming non-hydrochloride analogs (e.g., Conjugate 11, IC₅₀ = 60–75 nM) .
  • In cancer models, Conjugate 6 synergizes with CHIP E3 ligase to degrade eIF4E, a translation initiation factor overexpressed in malignancies .

Advantages Over PROTACs

Unlike traditional PROTACs, SNIPERs (including Conjugate 6) exploit cIAP1 overexpression in cancers to degrade both POIs and cIAP1 itself, circumventing therapy resistance. Residual XIAP activity maintains apoptotic regulation, reducing toxicity .

Biological Activity

cIAP1 Ligand-Linker Conjugates 6 hydrochloride represents a significant advancement in the field of targeted protein degradation, particularly through the use of PROTAC (Proteolysis Targeting Chimeras) technology. This compound is designed to selectively induce the degradation of specific proteins, including those involved in cancer progression, by leveraging its unique structure that combines an Inhibitor of Apoptosis Protein (IAP) ligand with a linker that recruits E3 ubiquitin ligases.

Overview of cIAP1 Ligand-Linker Conjugates

  • Chemical Structure : The conjugate consists of an IAP ligand that specifically targets cIAP1, linked to a PROTAC moiety that facilitates the recruitment of E3 ligases for ubiquitination and subsequent proteasomal degradation.
  • Molecular Weight : Approximately 698.25 g/mol.
  • Mechanism of Action : By binding to cIAP1 and linking it to E3 ligases, the compound promotes the ubiquitination of target proteins, leading to their degradation and modulation of cellular signaling pathways.

The biological activity of this compound hinges on its ability to engage with cellular pathways involved in protein homeostasis. The compound acts by:

  • Inducing Ubiquitination : It facilitates the tagging of specific proteins for degradation by the proteasome.
  • Modulating Signaling Pathways : By reducing levels of oncoproteins, it can inhibit cancer cell proliferation and survival.

Efficacy in Cancer Research

Research has demonstrated that cIAP1 Ligand-Linker Conjugates can effectively reduce oncoprotein levels in various cancer models:

  • Cell Proliferation Studies : In vitro assays have shown significant reductions in cancer cell viability when treated with this compound, indicating its potential as a therapeutic agent against malignancies characterized by aberrant protein levels.
  • Case Studies :
    • A study involving multiple myeloma cells indicated that treatment with PROTACs targeting IAPs resulted in substantial decreases in cIAP1 and XIAP levels, correlating with reduced cell growth and increased apoptosis .

Comparative Analysis

The following table summarizes key findings from studies involving cIAP1 Ligand-Linker Conjugates and related compounds:

Compound NameIC50 (nM)MechanismUnique Features
cIAP1 Ligand-Linker Conjugates 6TBDE3 ligase recruitmentSpecific for cIAP1
SNIPER(BRD)-16.8AutoubiquitylationDegrades both cIAP1 and XIAP
LCL161>1000IAP antagonistMonovalent; less effective than bivalent ligands
PROTAC 15>5 μMCRBN recruitmentWeak antiproliferative activity

Research Findings

Recent studies have highlighted the effectiveness of cIAP1 Ligand-Linker Conjugates in degrading IAPs:

  • Heterobifunctional PROTACs : These compounds have shown enhanced degradation profiles compared to monovalent IAP antagonists, achieving complete degradation at concentrations as low as 0.1 μM .
  • Degradation Mechanisms : Different mechanisms were observed for cIAP1 and XIAP degradation, emphasizing the compound's specificity and effectiveness in targeting distinct IAPs .

Q & A

Q. What is the structural and functional role of the linker in cIAP1 Ligand-Linker Conjugates 6 hydrochloride for PROTAC/SNIPER design?

The linker in this compound bridges the E3 ligase-targeting ligand (IAP) and the target protein-binding moiety. Optimal linker length and chemistry (e.g., PEG-based chains) are critical for maintaining ternary complex stability and ensuring efficient ubiquitination. For example, m-PEG4-C6-phosphonic acid ethyl ester linkers balance hydrophilicity and flexibility to enhance proteasomal degradation .

Q. How can researchers validate the specificity of this compound in degrading cIAP1 versus cIAP2?

Use siRNA-mediated knockdown of cIAP1 or cIAP2 in cell lines (e.g., endothelial or cancer models) and quantify degradation via Western blotting. Densitometric analysis (e.g., ImageJ) normalized to housekeeping proteins like TRAF2 can distinguish isoform-specific effects . Orthogonal assays, such as ubiquitination profiling, further confirm target engagement .

Q. What in vitro models are suitable for testing the efficacy of cIAP1-targeting conjugates in inflammatory pathways?

Primary dendritic cells (DCs) or colitis models are ideal for studying NF-κB activation and RIPK2 polyubiquitination. Monitor pro-inflammatory cytokines (e.g., TNF-α, IL-6) via qPCR or ELISA, and correlate results with cIAP1/cIAP2 expression levels .

Advanced Research Questions

Q. How can researchers resolve contradictions in cIAP1 degradation efficiency across cell lines with varying TNFR1 expression?

Perform co-immunoprecipitation (Co-IP) assays to assess TNFR1/cIAP1 interaction strength in different cell lines. Use Smac mimetics as positive controls and validate findings in TNFR1-knockout models. Statistical tools like one-way ANOVA with Bonferroni correction can identify significant variations .

Q. What experimental strategies mitigate off-target effects when using this compound in vivo?

Employ tissue-specific mass spectrometry imaging (MSI) to track conjugate disposition and quantify target engagement. Pair this with RNA-seq to identify unintended transcriptomic changes. Dose optimization and pharmacokinetic profiling in rodent metastasis models (e.g., lung extravasation assays) further refine specificity .

Q. How does the polyubiquitination status of RIPK2 influence the therapeutic window of cIAP1-targeting compounds in inflammatory bowel disease (IBD)?

Use K48- and K63-linked ubiquitin pulldown assays in DCs to map RIPK2 modification patterns. Compare outcomes in IRF4-high versus IRF4-low environments, as IRF4 inversely regulates cIAP1/2 expression. Preclinical colitis models with histopathological scoring can correlate ubiquitination dynamics with disease severity .

Q. What methodologies address challenges in synthesizing cIAP1 Ligand-Linker Conjugates with high batch-to-batch reproducibility?

Implement orthogonal purification techniques (e.g., reverse-phase HPLC coupled with MALDI-TOF) to verify conjugate integrity. Patent data (e.g., PEG linker length ranges of 6–14 units) and intermediate ligand-linker characterization (e.g., formula validation via NMR) ensure consistency .

Q. How can researchers optimize linker length to enhance PROTAC-mediated degradation of oncogenic targets while minimizing aggregation?

Screen PEG-based linkers (e.g., m-PEG4-C6 vs. m-PEG8-C12) in cellular thermal shift assays (CETSA) to assess ternary complex stability. Pair with molecular dynamics simulations to predict aggregation propensity. Patent precedents suggest 8–12 PEG units as optimal for balancing solubility and efficacy .

Methodological and Data Analysis Questions

Q. What statistical approaches are recommended for analyzing time-dependent changes in cIAP1 degradation studies?

Use one-way ANOVA with post-hoc Bonferroni tests for longitudinal qPCR or Western blot data. Normalize band intensities to housekeeping proteins (e.g., TRAF2) and apply OriginPro 2020b for curve fitting and SD calculations .

Q. How can researchers validate the role of cIAP1 in tumor extravasation using ligand-linker conjugates in vivo?

Utilize endothelial-specific cIAP1-knockout mice injected with metastatic cell lines (e.g., 4T1 or B16-F10). Quantify lung metastasis via bioluminescence imaging and histology. Compare outcomes to Smac mimetic-treated cohorts to isolate cIAP1-specific effects .

Q. What proteomic workflows identify off-target proteins ubiquitinated by this compound?

Perform ubiquitin remnant profiling (e.g., diGly capture) followed by LC-MS/MS. Validate hits using CRISPR-Cas9 knockout cell lines and functional assays (e.g., proliferation/apoptosis). Cross-reference with TCGA data to prioritize clinically relevant off-targets .

Patent and Innovation-Related Questions

Q. How do existing patents inform the design of novel cIAP1-targeting conjugates with improved bioavailability?

Analyze claims from patents like EP3831380A2, which disclose PEG linker optimization and ligand conjugation strategies. Prioritize compositions avoiding formula DD/DD1 (excluded from patent coverage) and focus on 1:1 drug-PEG ratios for enhanced stability .

Q. What prior art challenges might arise when developing cIAP1 Ligand-Linker Conjugates for dual-targeting PROTACs?

Review overlapping claims in Purdue Research Foundation’s patents (e.g., PSMA-binding conjugates) to avoid infringement. Innovate by incorporating non-PEG linkers (e.g., alkyl chains) or bifunctional E3 ligase recruitment motifs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.